molecular formula C15H11F3N2O3 B2591342 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-84-9

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No. B2591342
CAS RN: 868255-84-9
M. Wt: 324.259
InChI Key: RLZBSBWKCJMYRJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as NTFPP, is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it valuable in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Conformational Analysis and Spectroscopic Studies

The compound 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its related tautomers have been the subject of detailed conformational analysis and spectroscopic studies. These studies provide insights into the structural dynamics and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications in material science or as intermediates in organic synthesis. Notably, spectroscopic techniques like infrared and fluorescence spectroscopy, along with theoretical calculations, offer a deep understanding of the molecule's behavior under various conditions (Bekhradnia & Arshadi, 2007).

Synthesis and Characterization of Chalcones

Another significant area of research involves the synthesis and characterization of chalcones, where derivatives of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone play a crucial role. These compounds are synthesized via Claisen-Schmidt condensation, demonstrating the versatility of nitro-substituted compounds in organic synthesis. The structural elucidation of these chalcones, including their crystal structures, offers valuable information on their potential as intermediates for further chemical transformations (Alam Yair Hidalgo et al., 2021).

Phototriggered Acid Proliferation

In the field of photochemistry, compounds similar to 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone have been used to develop phototriggered acid proliferation reactions. These reactions aim to enhance the photosensitivity of chemically amplified photoresists, crucial for photolithographic processes in semiconductor manufacturing. The ability of these compounds to act as photolabile acid amplifiers demonstrates their potential in improving the resolution and efficiency of photolithographic processes (Arimitsu & Ichimura, 2001).

Crystal Structure Analysis

The crystal structure analysis of nitro-substituted compounds similar to the one has been extensively studied to understand their molecular geometry and intermolecular interactions. These studies provide insights into the stability and reactivity of such compounds, which are essential for designing materials with specific properties or for predicting the outcomes of chemical reactions (Sharma et al., 2014).

properties

IUPAC Name

1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBSBWKCJMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

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